molecular formula C12H17ClO5S B4970781 4-(Thiepan-1-ium-1-yl)phenol;perchlorate

4-(Thiepan-1-ium-1-yl)phenol;perchlorate

Cat. No.: B4970781
M. Wt: 308.78 g/mol
InChI Key: FHWRYQWENFOPJF-UHFFFAOYSA-N
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Description

4-(Thiepan-1-ium-1-yl)phenol;perchlorate is a quaternary ammonium salt comprising a phenolic moiety substituted with a thiepanium ring system and a perchlorate (ClO₄⁻) counterion. The compound’s structure combines aromaticity with the sulfonic characteristics of thiepanium, while the perchlorate anion contributes to its ionic stability and solubility in polar solvents.

Properties

IUPAC Name

4-(thiepan-1-ium-1-yl)phenol;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS.ClHO4/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;2-1(3,4)5/h5-8H,1-4,9-10H2;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWRYQWENFOPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC[S+](CC1)C2=CC=C(C=C2)O.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Thiepan-1-ium-1-yl)phenol;perchlorate can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, hydroquinones from reduction, and various substituted phenols from electrophilic aromatic substitution .

Scientific Research Applications

4-(Thiepan-1-ium-1-yl)phenol;perchlorate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Thiepan-1-ium-1-yl)phenol;perchlorate involves its interaction with molecular targets and pathways in biological systems. The phenol group can participate in redox reactions, while the thiepanium ion can interact with various biomolecules. The perchlorate anion may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Liensinine Perchlorate
  • Structure: A bisbenzylisoquinoline alkaloid with a phenolic hydroxyl group and perchlorate counterion.
  • Molecular Formula : C₃₇H₄₂N₂O₆·ClHO₄; Molecular Weight : 711.20 g/mol .
  • Applications : Used as a reference standard in pharmacological studies due to its stability and solubility in organic-aqueous mixtures.
1,1′-Dioctadecyl-3,3,3′,3′-Tetramethylindocarbocyanine Perchlorate (DiI)
  • Structure : A cyanine dye with a perchlorate counterion.
  • Properties : High lipophilicity and fluorescence, used in cell membrane labeling .
  • Degradation : Perchlorate in DiI is resistant to reduction under biological conditions, enhancing its utility in long-term imaging.
Phenolic Perchlorate Derivatives
  • Example: 4-Phenoxyphenol derivatives.
  • Reactivity: The phenolic group enables participation in redox reactions, while perchlorate stabilizes the ionic form. Such compounds exhibit cytotoxic effects in cancer cells via autophagy regulation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Effects
4-(Thiepan-1-ium-1-yl)phenol;perchlorate C₁₁H₁₅OS⁺·ClO₄⁻ ~290.7 (estimated) High polarity, ionic stability, moderate solubility in water Potential use in ionic liquids or pharmaceuticals
Liensinine Perchlorate C₃₇H₄₂N₂O₆·ClHO₄ 711.20 Stable crystalline structure, soluble in DMSO/methanol Pharmacological reference standard
DiI Perchlorate C₅₉H₉₇N₂O₄⁺·ClO₄⁻ 933.92 Fluorescent, lipophilic Cell membrane staining
Phenolic Perchlorate Adducts Variable Variable Redox-active, cytotoxic Anticancer agents

Research Findings on Perchlorate-Containing Compounds

Environmental and Health Impacts

  • Thyroid Disruption : Perchlorate competitively inhibits iodide uptake, affecting thyroid hormone synthesis. Studies show urinary perchlorate levels correlate with altered serum T4 and TSH in iodine-deficient populations .
  • Cytotoxicity : Perchlorate induces ROS generation and reduces cell viability in human placental cells (e.g., 70% decline at 15 μg/L exposure) .

Degradation and Stability

  • Microbial Reduction: Perchlorate is reduced to chloride via microbial pathways (e.g., Pseudoxanthomonas spp. using phenol as a carbon source) with rates up to 24 mg/L/day .
  • Chemical Stability : Perchlorate anions are inert in Fenton-like reactions, unlike sulfate or chloride, which inhibit H₂O₂ decomposition .

Analytical Methods

  • Detection : Ion chromatography coupled with mass spectrometry is standard for quantifying perchlorate in environmental samples (detection limits ~4 ppb) .

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